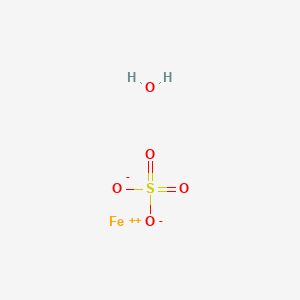

Iron;sulfuric acid;hydrate

Description

Properties

CAS No. |

13463-43-9 |

|---|---|

Molecular Formula |

FeH4O5S |

Molecular Weight |

171.94 g/mol |

IUPAC Name |

iron;sulfuric acid;hydrate |

InChI |

InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChI Key |

HRZKFCSHISLTEI-UHFFFAOYSA-N |

Canonical SMILES |

O.OS(=O)(=O)O.[Fe] |

Other CAS No. |

17375-41-6 |

Pictograms |

Irritant |

Related CAS |

20908-72-9 58694-83-0 10028-21-4 |

Origin of Product |

United States |

Ferrous Sulfate Monohydrate: Synthetic Methodologies and Industrial Production Pathways

Conventional and Advanced Synthesis Routes for Ferrous Sulfate (B86663) Monohydrate

The synthesis of ferrous sulfate monohydrate can be broadly categorized into two main approaches: the controlled dehydration of its higher hydrates and direct crystallization from aqueous solutions.

Controlled Dehydration of Higher Ferrous Sulfate Hydrates

A predominant method for producing ferrous sulfate monohydrate involves the careful removal of water molecules from more hydrated forms of ferrous sulfate, most commonly ferrous sulfate heptahydrate (FeSO₄·7H₂O). mdpi.com

Thermal Dehydration Mechanisms and Optimal Conditions

Thermal dehydration is a widely employed technique for this process. The mechanism involves a stepwise removal of water of crystallization by carefully controlling the temperature. researchgate.net To prevent the oxidation of divalent iron (Fe(II)) to trivalent iron (Fe(III)), the process is often conducted in an inert atmosphere, such as nitrogen. mdpi.comsemanticscholar.org

The dehydration of ferrous sulfate heptahydrate (FeSO₄·7H₂O) begins with the loss of three water molecules at temperatures around 60–70°C, leading to the formation of ferrous sulfate tetrahydrate (FeSO₄·4H₂O). mdpi.comsemanticscholar.org A further increase in temperature to approximately 150°C facilitates the removal of three more water molecules, yielding the desired ferrous sulfate monohydrate (FeSO₄·H₂O). mdpi.comsemanticscholar.orgresearchgate.net Complete dehydration to anhydrous ferrous sulfate (FeSO₄) typically occurs at temperatures exceeding 225°C. mdpi.comresearchgate.net

Alternative methods include heating the heptahydrate under a vacuum at 60°C or heating the tetrahydrate on a boiling water bath until a constant weight is achieved. nih.gov One production method involves heating and pelletizing ferrous sulfate heptahydrate in a rotary kiln at temperatures between 380-500°C to remove six water molecules. google.com

Interactive Data Table: Optimal Conditions for Thermal Dehydration of Ferrous Sulfate Heptahydrate

| Starting Hydrate (B1144303) | Intermediate/Final Product | Temperature Range (°C) | Atmosphere | Reference |

|---|---|---|---|---|

| FeSO₄·7H₂O | FeSO₄·4H₂O | 60 - 70 | Nitrogen/Air | mdpi.comsemanticscholar.org |

| FeSO₄·4H₂O | FeSO₄·H₂O | ~150 | Nitrogen/Air | mdpi.comsemanticscholar.org |

| FeSO₄·H₂O | FeSO₄ (Anhydrous) | >225 | Nitrogen | mdpi.comresearchgate.net |

Phase Transformations During Dehydration (e.g., FeSO₄·7H₂O to FeSO₄·4H₂O to FeSO₄·H₂O)

The dehydration process is characterized by distinct phase transformations as the crystal structure changes with the loss of water molecules. The initial green crystals of ferrous sulfate heptahydrate (FeSO₄·7H₂O), also known as melanterite, transform into ferrous sulfate tetrahydrate (FeSO₄·4H₂O), or rozenite, upon initial heating. scispace.com This transition occurs when the relative humidity is below 65% or upon heating to around 40°C. nih.gov

As the temperature is elevated further, the tetrahydrate loses more water to form the crystalline monohydrate, szomolnokite. nih.govscispace.com This sequence of transformations (FeSO₄·7H₂O → FeSO₄·4H₂O → FeSO₄·H₂O) is a well-documented pathway confirmed by techniques such as thermogravimetric analysis (TGA) and X-ray diffraction (XRD). mdpi.comnih.gov The color of the salt typically changes from green to a white or pale green solid as the water of crystallization is driven off. askiitians.com

Direct Crystallization Techniques from Aqueous Ferrous Sulfate Solutions

Ferrous sulfate monohydrate can also be produced directly by crystallization from aqueous solutions. ebner-co.de This method's effectiveness is highly dependent on the temperature and the concentration of sulfuric acid in the solution. ebner-co.deresearchgate.net

In one approach, a process liquor containing ferrous sulfate is combined with concentrated sulfuric acid. google.comgoogle.com The dilution of the concentrated acid generates heat, and the increased acid concentration significantly reduces the solubility of ferrous sulfate, causing the monohydrate form to self-crystallize out of the solution. google.com The temperature and acid concentration, typically targeted between 15% and 45% (w/w), are controlled to ensure the formation of the monohydrate crystals specifically. google.com Another method involves concentrating a ferrous sulfate solution in an evaporative crystallizer operating at 65°C to produce the monohydrate crystals. scribd.com The transition temperature for forming the monohydrate versus the heptahydrate is strongly influenced by the sulfuric acid content and can range from 10°C to about 60°C. ebner-co.de

Valorization of Industrial Waste Streams for Ferrous Sulfate Monohydrate Production

A key industrial pathway for producing ferrous sulfate monohydrate involves the reclamation and processing of iron-rich waste streams, which aligns with the principles of a circular economy. nih.gov

Utilization of Spent Pickling Liquors from Steel Manufacturing

The steel industry generates large volumes of spent pickling liquor, an acidic waste solution containing high concentrations of ferrous sulfate (from sulfuric acid pickling) or ferrous chloride (from hydrochloric acid pickling). nih.govispatguru.com This waste stream is a valuable secondary resource for ferrous sulfate production. scispace.com

For spent liquors from sulfuric acid pickling, one method involves evaporating water from the liquor to increase its concentration without precipitating the ferrous sulfate. google.com Subsequently, concentrated sulfuric acid is added to the evaporated liquor, raising the acid concentration to between 63% and 70%. google.com This increase in acidity causes ferrous sulfate monohydrate to precipitate, which is then separated by filtration or centrifugation. google.com

When the waste is from hydrochloric acid pickling, the process involves reacting the spent liquor with concentrated sulfuric acid. ispatguru.com This reaction forms ferrous sulfate monohydrate and regenerates hydrochloric acid. ispatguru.comjustia.com The ferrous sulfate monohydrate precipitates out of the solution and can be recovered, providing a valuable product from a hazardous waste material. ispatguru.comjustia.com

Processing of Titanium Dioxide (TiO₂) Manufacturing By-products

The production of titanium dioxide (TiO₂) via the sulfate process is a major source of ferrous sulfate. epa.govscirp.org In this process, ilmenite (B1198559) (FeTiO₃), a black iron-titanium oxide, or titanium slag is digested with sulfuric acid. epa.govaffinitychemical.comresearchgate.net This reaction yields titanyl sulfate (TiOSO₄) and ferrous sulfate (FeSO₄) in a solution. scirp.org To ensure all iron is in the ferrous (Fe²⁺) state for effective separation, any ferric (Fe³⁺) ions are reduced by adding scrap iron. scirp.orgfocuseebiomaterial.com

The resulting liquor, rich in ferrous sulfate, is then processed to crystallize out ferrous sulfate heptahydrate (FeSO₄·7H₂O), commonly known as copperas. researchgate.netmdpi.com This is typically achieved by cooling the solution. focuseebiomaterial.commdpi.com The ferrous sulfate heptahydrate can then be converted to the monohydrate form by heating it to over 65°C. researchgate.net The production of ferrous sulfate from TiO₂ by-products is considered environmentally beneficial as it utilizes a waste stream and reduces the need for treating the main plant effluent. scirp.orgmdpi.com The amount of ferrous sulfate heptahydrate produced can be as high as 6 tons per ton of TiO₂ manufactured, highlighting the significance of this by-product stream. researchgate.net

Table 1: Overview of Ferrous Sulfate Production from TiO₂ By-products

| Stage | Description | Key Chemical Species |

| Digestion | Ilmenite or titanium slag is treated with sulfuric acid. | FeTiO₃, H₂SO₄, TiOSO₄, FeSO₄ |

| Reduction | Scrap iron is added to convert Fe³⁺ to Fe²⁺. | Fe³⁺, Fe, Fe²⁺ |

| Crystallization | The solution is cooled to crystallize ferrous sulfate heptahydrate. | FeSO₄·7H₂O (Copperas) |

| Conversion | Ferrous sulfate heptahydrate is heated to produce ferrous sulfate monohydrate. | FeSO₄·H₂O |

Recycling of Metallurgical Ferrous Waste (e.g., Mill Scale, Scrap Iron)

The steel industry generates significant quantities of ferrous waste, such as mill scale and scrap iron, which serve as valuable raw materials for ferrous sulfate production. epa.govscispace.com Mill scale, a by-product of the hot rolling process, is primarily composed of iron oxides like wüstite (FeO), magnetite (Fe₃O₄), and hematite (B75146) (Fe₂O₃). researchgate.net

The process involves leaching the mill scale with sulfuric acid to dissolve the iron oxides and produce a ferrous sulfate solution. scispace.com This hydrometallurgical route is advantageous due to its simplicity and the abundance of the raw material. scispace.com The resulting ferrous sulfate solution is then typically concentrated by evaporation and cooled to crystallize ferrous sulfate heptahydrate. scispace.com Studies have shown that high-purity ferrous sulfate heptahydrate (up to 99.83%) can be produced from mill scale with yields exceeding 70%. researchgate.net Similarly, scrap iron can be dissolved in dilute sulfuric acid to generate ferrous sulfate. focuseebiomaterial.comchemicalbook.com

Bio/Hydrometallurgical Routes for Ferrous Sulfate Generation

Bio-hydrometallurgy presents an alternative pathway for ferrous sulfate production, often utilizing microorganisms to facilitate the leaching of iron from various sources. This approach is particularly relevant for processing low-grade ores and industrial wastes.

Acidithiobacillus ferrooxidans is a key bacterium in this process, capable of oxidizing ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) and also oxidizing sulfur compounds. mdpi.comresearchgate.net In the context of ferrous sulfate generation, these bacteria can be used to leach iron from materials like fly ash. eeer.org The process involves creating a slurry of the iron-containing material in a nutrient medium and introducing the bacteria. The microorganisms facilitate the dissolution of iron into the solution as ferrous sulfate. eeer.org

Another hydrometallurgical approach involves the leaching of fayalite slag, a by-product of copper smelting, with sulfuric acid to produce ferrous sulfate solutions. google.com This process can be followed by a bio-oxidation step to convert the ferrous sulfate to ferric sulfate if required. google.com These bio/hydrometallurgical routes offer a sustainable approach to metal recovery and waste valorization. mdpi.com

Technological Aspects of Ferrous Sulfate Monohydrate Production

The industrial production of ferrous sulfate monohydrate involves several key technological considerations, from achieving high purity to employing efficient drying techniques.

Methods for High-Purity Ferrous Sulfate Monohydrate Synthesis

The synthesis of high-purity ferrous sulfate monohydrate often starts with a process liquor of ferrous sulfate, which is then subjected to self-crystallization. google.com One method involves reacting a source of iron with an aqueous solution of sulfuric acid to create a process liquor. This liquor is then combined with concentrated sulfuric acid. The resulting increase in acid concentration and the heat from dilution significantly reduce the solubility of ferrous sulfate, causing the monohydrate to crystallize out of the solution. google.com

Another approach to producing high-purity ferrous sulfate monohydrate utilizes by-product ferrous sulfate from industrial processes. google.com The method involves a combined impurity-removing and purifying process, which includes washing, filtering, impurity removal, crystallization, and drying. google.com

Impurity Removal and Purification Strategies in Industrial Feedstocks

Industrial feedstocks for ferrous sulfate production, such as by-products from titanium dioxide manufacturing or metallurgical waste, often contain various impurities. google.comchemicalbook.com Effective purification is crucial for producing high-quality ferrous sulfate.

One common strategy involves adjusting the pH of the ferrous sulfate solution. For instance, adding ferrous carbonate to a heated solution of crude ferrous sulfate heptahydrate can raise the pH to a range of 3.5-4.5. chemicalbook.comgoogle.com This causes impurities to hydrolyze and precipitate, which can then be removed by centrifugation or filtration. chemicalbook.com Another method uses an alkali containing calcium, such as calcium hydroxide (B78521) or calcium carbonate, to partially neutralize the acidic ferrous sulfate solution to a pH of 2-5. This co-precipitates impurities with gypsum, which can then be separated. google.com

For removing heavy metal impurities, alkali metal sulfides like iron sulfide (B99878) can be added to the ferrous sulfate solution, causing the precipitation of metal impurities. google.com The efficiency of these precipitation methods can be enhanced by controlling factors like temperature and pH. researchgate.net

Spray Drying and Other Advanced Drying Techniques

Spray drying is a widely used technique for producing ferrous sulfate monohydrate, particularly for applications requiring a fine, free-flowing powder. unikeyterra.comgoogle.com In this process, a ferrous sulfate solution or suspension is atomized into a hot gas stream, leading to rapid evaporation of water and the formation of dry particles. richen-nutritional.comnih.gov This method is advantageous for producing a product with a consistent particle size and low residual moisture. kronosecochem.com

To prevent the oxidation of ferrous iron to ferric iron during drying, the process can be carried out under non-oxidizing conditions, for instance, by using nitrogen as the drying gas instead of air. google.comnih.gov Other advanced drying techniques include paddle dryers, which offer efficient moisture control and are suitable for producing a stable, free-flowing product. theasengineers.com The choice of drying method can influence the physical properties of the final ferrous sulfate monohydrate product, such as particle size distribution. kronosecochem.com

Crystallographic and Structural Elucidation of Ferrous Sulfate Monohydrate

Detailed Crystal Structure Analysis and Coordination Chemistry

Ferrous sulfate (B86663) monohydrate, also known by the mineral name szomolnokite, possesses a well-defined crystalline architecture that has been characterized through crystallographic studies. mdpi.com

Interactive Data Table: Crystallographic Data for Ferrous Sulfate Monohydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

Note: Specific lattice parameters can vary slightly depending on the experimental conditions and the presence of any impurities.

The coordination environment of the iron(II) ion is a central aspect of the crystal structure of ferrous sulfate monohydrate. In this compound, the Fe²⁺ ion is in an octahedral coordination geometry. mdpi.com It is bonded to six oxygen atoms. Four of these oxygen atoms are provided by four distinct sulfate (SO₄²⁻) tetrahedra, and the remaining two coordination sites are occupied by oxygen atoms from two water molecules. This coordination scheme creates a three-dimensional network where the FeO₆ octahedra are linked to the SO₄ tetrahedra.

Hydrogen bonding plays a critical role in the crystal structure of ferrous sulfate monohydrate, contributing to the stability of the lattice. The water molecules coordinated to the iron(II) ions are involved in a network of hydrogen bonds with the oxygen atoms of the sulfate groups. These interactions link the iron-centered octahedra and the sulfate tetrahedra, creating a cohesive and stable three-dimensional structure. The specific arrangement and strength of these hydrogen bonds are key factors in determining the physical properties of the compound.

Comparative Structural Studies Across Ferrous Sulfate Hydrates

The crystal structure of ferrous sulfate is highly dependent on its degree of hydration. Comparing the monohydrate form with other common hydrates, such as the heptahydrate, as well as with amorphous forms, reveals significant structural distinctions.

Ferrous sulfate heptahydrate (FeSO₄·7H₂O), also known as melanterite, is the most common form of ferrous sulfate. wikipedia.org Unlike the monohydrate, the heptahydrate crystallizes in the monoclinic crystal system. quora.com A key difference in their structures lies in the coordination of the iron(II) ion. In ferrous sulfate heptahydrate, the Fe²⁺ ion is octahedrally coordinated to six water molecules, forming the aquo complex [Fe(H₂O)₆]²⁺. wikipedia.orgaskfilo.com The seventh water molecule is not directly bonded to the iron cation but is held within the crystal lattice by hydrogen bonds to the sulfate ion and the coordinated water molecules. askfilo.com

In contrast, as previously noted, the iron(II) ion in the monohydrate is coordinated to both sulfate oxygen atoms and water molecules. The tetrahydrate form of ferrous sulfate (FeSO₄·4H₂O), or rozenite, also exhibits a distinct crystal structure. These differences in the number and role of water molecules lead to variations in the crystal lattice, density, and stability of the different hydrates.

Interactive Data Table: Comparison of Ferrous Sulfate Hydrates

| Hydrate (B1144303) Form | Mineral Name | Crystal System | Fe(II) Coordination |

| Monohydrate | Szomolnokite | Monoclinic | Octahedral (4 O from SO₄²⁻, 2 O from H₂O) |

| Heptahydrate | Melanterite | Monoclinic | Octahedral (6 O from H₂O) |

Amorphous ferrous sulfate lacks the long-range periodic arrangement of atoms that characterizes crystalline materials. researchgate.net Studies on amorphous ferrous sulfate, which can be synthesized by methods such as the vacuum dehydration of melanterite, show that it does not possess structural order beyond 11 Å. researchgate.net However, it does exhibit short-range order, meaning there is a regular and predictable arrangement of atoms over short distances. The short-range structural characteristics of amorphous ferrous sulfate are similar to, yet distinct from, its crystalline counterparts like szomolnokite and rozenite. researchgate.net This indicates that while the basic structural units may be comparable, their arrangement is fundamentally different in the amorphous state.

Impact of Synthesis and Processing Conditions on Crystalline Morphology and Phase Purity

The synthesis and processing conditions play a critical role in defining the crystalline structure, morphology, and phase purity of ferrous sulfate monohydrate (FeSO₄·H₂O). These parameters directly influence nucleation and crystal growth, leading to variations in the final product's physical and chemical properties. Key methods for synthesizing ferrous sulfate monohydrate often involve the controlled dehydration of higher hydrates, such as ferrous sulfate heptahydrate (FeSO₄·7H₂O), or direct precipitation from solution.

One common and effective method for preparing crystalline ferrous sulfate monohydrate is through the thermal dehydration of its higher hydrates. For instance, heating ferrous sulfate heptahydrate can yield the monohydrate form. The temperature and atmosphere during this process are crucial determinants of the final product's characteristics. Dehydration of ferrous sulfate heptahydrate in a nitrogen atmosphere begins at room temperature, forming ferrous sulfate tetrahydrate (FeSO₄·4H₂O), which then converts to ferrous sulfate monohydrate at approximately 150°C. mdpi.com Further heating above 225°C in nitrogen leads to the formation of anhydrous ferrous sulfate (FeSO₄). mdpi.com The presence of an oxidizing atmosphere, however, can lead to the formation of ferric compounds. mdpi.com

Another synthesis route involves direct crystallization from an aqueous solution. This process is highly sensitive to factors such as temperature, pH, and the concentration of reactants. A patented process describes the production of ferrous sulfate monohydrate by reacting a source of iron with sulfuric acid to create a ferrous sulfate solution. This solution is then combined with concentrated sulfuric acid, which increases both the temperature and the acid concentration of the liquor. google.com This change in conditions reduces the solubility of ferrous sulfate and induces self-crystallization, forming a slurry of ferrous sulfate monohydrate. google.com Controlling the temperature between 60°C and 80°C before the addition of concentrated sulfuric acid is noted to favor the formation of the monohydrate crystalline form. google.com

The purity of the resulting ferrous sulfate monohydrate is also heavily dependent on the purity of the raw materials and the control of reaction conditions. Industrial processes often utilize waste byproducts, such as those from titanium dioxide production, which may contain various impurities. google.com To achieve high-purity ferrous sulfate monohydrate from such sources, purification steps are essential. One method involves using ferrous sulfide (B99878) powder, iron powder, and a flocculating agent as purifying agents within a pH range of 2 to 5.5 to precipitate impurity ions. google.com

The morphology of the crystals can also be influenced by the synthesis method. While specific studies detailing the morphological variations of ferrous sulfate monohydrate are limited, it is understood that rapid nucleation and controlled crystal growth are necessary to achieve a narrow particle size distribution. The conditions that favor the monohydrate phase, such as specific temperature ranges and acid concentrations, are key to preventing the formation of other hydrates or amorphous products. nih.govebner-co.de For example, heating ferrous sulfate heptahydrate at 100°C under vacuum with the removal of water vapor can produce an X-ray amorphous form of FeSO₄·H₂O, which behaves differently upon rehydration compared to its crystalline counterpart. nih.govsemanticscholar.org

Table 1: Influence of Synthesis Method on Ferrous Sulfate Monohydrate Phase

| Synthesis Method | Precursor(s) | Key Conditions | Resulting Phase | Reference(s) |

| Thermal Dehydration | Ferrous sulfate heptahydrate (FeSO₄·7H₂O) | Heating in N₂ atmosphere to ~150°C | Crystalline FeSO₄·H₂O | mdpi.com |

| Thermal Dehydration | Ferrous sulfate heptahydrate (FeSO₄·7H₂O) | Heating at 100°C under vacuum with water vapor removal | Amorphous FeSO₄·H₂O | nih.govsemanticscholar.org |

| Self-Crystallization | Iron source, Sulfuric acid | Reaction liquor at 60-80°C combined with concentrated H₂SO₄ | Crystalline FeSO₄·H₂O | google.com |

| Purification & Crystallization | Industrial waste containing ferrous sulfate | Addition of FeS, Fe powder, and flocculant at pH 2-5.5 | High-purity FeSO₄·H₂O | google.com |

Spectroscopic and Advanced Analytical Investigations of Ferrous Sulfate Monohydrate

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of ferrous sulfate (B86663) monohydrate. These methods provide detailed information on the vibrational modes of the constituent sulfate anions (SO₄²⁻) and water molecules (H₂O), which are characteristic of the compound's specific crystalline arrangement and hydration state.

The vibrational spectrum of ferrous sulfate monohydrate is dominated by the internal modes of the sulfate ion and the water molecule. The sulfate ion, which has tetrahedral (Td) symmetry in its free state, exhibits four fundamental vibrational modes: the symmetric stretching (ν₁), symmetric bending (ν₂), antisymmetric stretching (ν₃), and antisymmetric bending (ν₄) modes. In the crystalline structure of FeSO₄·H₂O, the site symmetry of the sulfate ion is lowered, causing the lifting of degeneracies and the appearance of multiple bands for previously degenerate modes. bohrium.com

Raman spectroscopy is particularly effective for observing the symmetric stretching vibration (ν₁) of the sulfate group, which produces a very strong and sharp peak, making it a distinctive fingerprint for sulfate-bearing minerals. bohrium.comusra.edu The vibrational modes for ferrous sulfate monohydrate (szomolnokite) are well-documented. usra.edunih.gov The water molecule contributes bending (δ) and stretching (ν) vibrations to the spectrum.

The following table summarizes the typical assignments for the major vibrational modes observed in the Raman and Infrared spectra of ferrous sulfate monohydrate.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Raman) | Typical Wavenumber (cm⁻¹) (Infrared) | Assignment |

| ν₁(SO₄²⁻) | ~1004 | ~970 | Symmetric stretching of sulfate |

| ν₂(SO₄²⁻) | ~455, ~441 | ~455, ~441 | Symmetric bending of sulfate |

| ν₃(SO₄²⁻) | ~1080, ~1138 | ~1135, ~1062 | Antisymmetric stretching of sulfate |

| ν₄(SO₄²⁻) | ~625 | ~592 | Antisymmetric bending of sulfate |

| δ(H₂O) | ~1540 | Not clearly resolved | Bending mode of water |

| ν(OH) | ~3200 - 3500 (broad) | ~3200 - 3500 (broad) | Stretching modes of water (OH groups) |

Note: Peak positions can vary slightly depending on the specific sample and analytical conditions.

The degree of hydration in ferrous sulfates significantly influences their vibrational spectra. nih.gov A clear trend is observable in the position of the primary symmetric stretching mode (ν₁) of the sulfate ion as the number of water molecules in the crystal lattice changes. As the degree of hydration decreases, the ν₁(SO₄²⁻) peak shifts to a higher wavenumber. researchgate.net

This shift is attributed to changes in the crystal structure and the strength of hydrogen bonding between water molecules and sulfate anions. In higher hydrates like melanterite (FeSO₄·7H₂O), extensive hydrogen bonding networks exist, which tend to weaken the S-O bonds, resulting in a lower vibrational frequency. As water is removed to form rozenite (FeSO₄·4H₂O) and subsequently szomolnokite (FeSO₄·H₂O), these interactions change, leading to a strengthening of the S-O bonds and a corresponding increase in the stretching frequency. researchgate.netresearchgate.net

The following table illustrates the typical shift in the ν₁(SO₄²⁻) Raman peak for different ferrous sulfate hydrates.

| Compound | Hydration State | Typical ν₁(SO₄²⁻) Wavenumber (cm⁻¹) |

| Melanterite (FeSO₄·7H₂O) | Heptahydrate | ~976 |

| Rozenite (FeSO₄·4H₂O) | Tetrahydrate | ~984 |

| Szomolnokite (FeSO₄·H₂O) | Monohydrate | ~1004 |

This systematic shift allows Raman spectroscopy to be used as a reliable method to unambiguously identify and distinguish between the different hydration states of ferrous sulfate. usra.edunih.gov

The region of the vibrational spectrum between approximately 3000 and 3600 cm⁻¹ is dominated by the OH-stretching modes of the water molecule. researchgate.net The analysis of this region provides valuable insights into the water-bearing characteristics of ferrous sulfate monohydrate, including the strength and nature of hydrogen bonding. bohrium.com

In the spectrum of FeSO₄·H₂O, this region typically displays broad and complex bands, which are composites of multiple overlapping peaks. usra.edu This complexity arises from the structurally non-equivalent positions of water molecules within the crystal lattice and the various hydrogen-bonding environments they experience. usra.edu The wavenumbers of these OH stretching bands are lower than those observed in free water vapor, a shift that is indicative of the presence of hydrogen bonding and cation-water interactions within the solid state. bohrium.com In some cases, deconvolution of the broad OH band can resolve multiple component peaks, reflecting different types of H-bonds. bohrium.com A broad shoulder sometimes observed around 3140 cm⁻¹ is suggested to be an overtone of the water bending mode, which gains intensity through a phenomenon known as Fermi resonance. usra.edu

X-ray Diffraction (XRD) and X-ray Fluorescence (XRF) Studies

X-ray techniques are indispensable for the solid-state characterization of ferrous sulfate monohydrate, providing fundamental data on its crystal structure, phase purity, and elemental makeup.

X-ray diffraction (XRD) is the definitive method for phase identification and the assessment of crystallinity in solid materials. Each crystalline solid produces a unique diffraction pattern, which acts as a fingerprint for its specific crystal structure. The XRD pattern of ferrous sulfate monohydrate (szomolnokite) is well-characterized and distinct from other ferrous sulfate hydrates like rozenite (FeSO₄·4H₂O) and melanterite (FeSO₄·7H₂O). unich.it

Studies have confirmed that szomolnokite possesses a monoclinic crystal structure, belonging to the C2/c space group at ambient pressure. caltech.edu The diffraction pattern consists of a series of sharp peaks at specific diffraction angles (2θ), the positions and relative intensities of which are used for unequivocal identification. caltech.edugeoscienceworld.org

XRD is also critical for assessing the crystallinity of a sample. A well-crystallized sample of ferrous sulfate monohydrate will exhibit sharp, well-defined diffraction peaks. researchgate.net In contrast, an amorphous or poorly crystalline sample will produce a pattern with very broad, diffuse peaks or a general "swell" in the baseline, indicating a lack of long-range atomic order. nih.gov This distinction is important, as synthesis or dehydration processes can sometimes yield amorphous forms of ferrous sulfate. nih.gov

X-ray fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. spectro.com The method involves irradiating the sample with primary X-rays, which causes atoms within the sample to emit secondary (fluorescent) X-rays at energies characteristic of each element present. usgs.govnih.gov

In the analysis of ferrous sulfate monohydrate, XRF is used to confirm the presence of the major elements, iron (Fe) and sulfur (S). researchgate.net More importantly, it serves as a powerful tool for impurity detection. The high sensitivity of modern XRF spectrometers allows for the quantification of trace levels of other elements that may be present as contaminants from the raw materials or manufacturing process. spectro.com For instance, typical specifications for commercial ferrous sulfate monohydrate powder may include maximum allowable limits for heavy metals such as lead (Pb), cadmium (Cd), and arsenic (As), which can be precisely monitored using XRF. valudor.com This makes XRF an essential quality control tool for ensuring the purity of the compound.

Mössbauer Spectroscopy for Iron Oxidation States and Site Occupancy

Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic environment of iron atoms, making it an invaluable tool for the characterization of ferrous sulfate monohydrate. This method allows for the precise determination of iron's oxidation state and the identification of different crystallographic sites occupied by iron ions within the crystal lattice.

Research employing Mössbauer spectroscopy on ferrous sulfate monohydrate (szomolnokite) at standard pressure (1 bar) has successfully characterized the iron environment. The resulting spectra are typically resolved into components corresponding to Fe²⁺ ions, confirming the ferrous state of iron in the compound. mdpi.com Specifically, these studies have identified two distinct Fe²⁺-like sites, indicating that the iron atoms occupy at least two different local environments within the monohydrate structure. mdpi.com Importantly, under these conditions, no significant presence of ferric iron (Fe³⁺) is detected, attesting to the purity of the ferrous state in well-prepared samples. mdpi.com

However, Mössbauer spectroscopy is also effective in detecting impurities and oxidation products. Studies on commercial pharmaceutical products containing ferrous sulfate have utilized this technique to identify and quantify the presence of various ferric and ferrous impurities. nih.gov In the context of thermal decomposition, Mössbauer spectroscopy, in conjunction with other analytical methods, has been used to track the two-stage oxidation process of Fe²⁺ to Fe³⁺, providing critical data on the transformation of the iron's oxidation state during heating. researchgate.net

The key parameters derived from Mössbauer spectra, such as the isomer shift (δ) and quadrupole splitting (ΔEQ), provide detailed information. The isomer shift is directly related to the s-electron density at the nucleus and is a reliable indicator of the oxidation state (Fe²⁺ vs. Fe³⁺). Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, offering insights into the symmetry of the local environment of the iron atom.

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental in studying the thermal behavior of ferrous sulfate monohydrate. These methods provide quantitative information about mass changes, phase transitions, and the kinetics of decomposition processes that occur upon heating.

Thermogravimetric Analysis (TGA) is employed to quantify the mass loss associated with the dehydration of ferrous sulfate monohydrate. The process is a continuation of the dehydration of more hydrated forms, such as ferrous sulfate heptahydrate (FeSO₄·7H₂O). The monohydrate form is typically formed at temperatures around 150°C. mdpi.comresearchgate.net Upon further heating in an inert atmosphere like nitrogen, FeSO₄·H₂O loses its single molecule of water to become anhydrous ferrous sulfate (FeSO₄). This final dehydration step generally occurs at temperatures above 225°C. mdpi.comresearchgate.net

The TGA curve for ferrous sulfate monohydrate shows a distinct mass loss step corresponding to the release of this water molecule. The theoretical mass loss for this dehydration can be calculated based on the molecular weights of water and ferrous sulfate monohydrate. TGA experiments confirm that the observed mass loss aligns well with the theoretical value. mdpi.com

| Dehydration Step | Temperature Range (°C) | Product | Source |

|---|---|---|---|

| FeSO₄·7H₂O → FeSO₄·4H₂O | 25 - 50 | Ferrous sulfate tetrahydrate | researchgate.net |

| FeSO₄·4H₂O → FeSO₄·H₂O | 50 - 150 | Ferrous sulfate monohydrate | mdpi.comresearchgate.net |

| FeSO₄·H₂O → FeSO₄ | > 225 | Anhydrous ferrous sulfate | mdpi.comresearchgate.net |

Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow associated with these transitions. The dehydration of ferrous sulfate monohydrate is an endothermic process, which is observed as a distinct peak on the DSC curve, allowing for the determination of the enthalpy change associated with the water loss. researchgate.net

Beyond simple dehydration, TGA and DSC provide crucial insights into the kinetics and mechanisms of the thermal decomposition of ferrous sulfate monohydrate. In an oxidizing atmosphere, the decomposition is a complex process involving simultaneous oxidation and desulfurization. researchgate.net A proposed mechanism suggests a two-stage process for the oxidation of Fe²⁺ to Fe³⁺, with the rate of certain parallel reactions being influenced by the partial pressure of the gaseous components in the atmosphere. researchgate.netresearchgate.net

Kinetic analysis of the subsequent decomposition of the anhydrous ferrous sulfate into iron(III) oxide reveals a significant temperature effect. mdpi.comresearchgate.net Isothermal studies have been used to determine the kinetic features of this decomposition. The process is characterized by an apparent activation energy of approximately 250 kJ/mol, indicating a strong dependence of the reaction rate on temperature. mdpi.comresearchgate.net

During the thermal decomposition of ferrous sulfate monohydrate, particularly in an oxidizing environment such as air, several intermediate products are formed before the final product, iron(III) oxide, is obtained. researchgate.net Combined analyses using TGA, DSC, X-ray diffraction, and Mössbauer spectroscopy have been instrumental in identifying these transient species. researchgate.net

Studies have shown the formation of intermediate compounds such as a basic iron sulfate, FeOHSO₄, and iron(III) oxysulfate, Fe₂O(SO₄)₂. researchgate.netresearchgate.net The formation of these intermediates represents a pathway where oxidation of Fe²⁺ to Fe³⁺ occurs. researchgate.net The decomposition pathway can be summarized as follows: the monohydrate first dehydrates, and then, under oxidizing conditions, it can form these intermediates which finally decompose at higher temperatures (in the range of 550-800°C) to yield the thermally stable end product, hematite (B75146) (α-Fe₂O₃), along with the release of sulfur oxides. mdpi.comresearchgate.net

| Temperature Range (°C) | Process | Products | Source |

|---|---|---|---|

| > 225 | Dehydration | FeSO₄ | mdpi.com |

| Intermediate Stages (Oxidizing atm.) | Oxidation/Decomposition | FeOHSO₄, Fe₂O(SO₄)₂ | researchgate.netresearchgate.net |

| > 575 | Final Decomposition | Fe₂O₃, SO₂, SO₃ | mdpi.comwikipedia.org |

Solution-Based Analytical Methods for Purity and Content Determination

A variety of solution-based analytical techniques are employed for the accurate determination of iron content and purity in samples containing ferrous sulfate monohydrate. These methods are essential for quality control in pharmaceutical and industrial applications.

Spectrophotometry is a widely used method for quantifying the iron concentration in ferrous sulfate samples. libretexts.org The most common approach involves the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline (B135089). csun.edu This reaction forms a stable, intensely colored orange-red complex known as tris(1,10-phenanthroline)iron(II). libretexts.org

The procedure typically involves several key steps. First, any ferric iron (Fe³⁺) that may be present due to oxidation is reduced to the ferrous state (Fe²⁺) using a reducing agent like hydroxylamine (B1172632) hydrochloride. csun.eduijmpronline.com This ensures that the total iron content is measured. Next, the 1,10-phenanthroline reagent is added, usually in a buffered solution to maintain an optimal pH for color development. libretexts.org The absorbance of the resulting colored solution is then measured using a spectrophotometer at the wavelength of maximum absorbance (λmax), which is typically around 508-510 nm. ijmpronline.comijatca.com According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the iron complex. csun.edu By comparing the absorbance of the unknown sample to a calibration curve prepared from standard iron solutions, the concentration of iron can be accurately determined.

While spectrophotometry is prevalent, other titrimetric methods are also employed. Trilonometry, a form of complexometric titration often utilizing ethylenediaminetetraacetic acid (EDTA), can be used for iron determination. Another established method is cerimetric titration, where the ferrous iron (Fe²⁺) is titrated with a standardized solution of ceric sulfate (Ce(SO₄)₂). rsc.org In this redox titration, Fe²⁺ is oxidized to Fe³⁺ by Ce⁴⁺. A visual indicator, such as ferroin, is used to signal the endpoint of the titration, which is marked by a distinct color change from red to light green or milky yellow. wikipedia.orgrsc.org

Redox Titration Techniques (e.g., Potassium Permanganate (B83412) Titration)

Redox titration is a classic and widely utilized analytical method for determining the concentration of a substance by measuring its reaction with an oxidizing or reducing agent. In the case of ferrous sulfate monohydrate, titration with potassium permanganate (KMnO4) is a common and effective technique for quantifying the ferrous iron (Fe²⁺) content. This method relies on the oxidation of Fe²⁺ to ferric iron (Fe³⁺) by the permanganate ion (MnO₄⁻), which is itself reduced to manganese(II) ion (Mn²⁺). durgapurgovtcollege.ac.inyoutube.com

MnO₄⁻(aq) + 5Fe²⁺(aq) + 8H⁺(aq) → Mn²⁺(aq) + 5Fe³⁺(aq) + 4H₂O(l) buffalostate.edu

From this equation, the stoichiometric relationship between permanganate and ferrous ions is established as a 1:5 molar ratio. This ratio is fundamental to the calculations for determining the amount of ferrous iron in the sample. buffalostate.edu

A key advantage of using potassium permanganate as the titrant is that it acts as its own indicator. durgapurgovtcollege.ac.inpractical-science.com The permanganate solution has an intense purple color, while the manganese(II) ion is nearly colorless. uaf.edu During the titration, as the permanganate solution is added to the acidic ferrous sulfate solution, the purple color disappears as long as ferrous ions are available to be oxidized. The endpoint of the titration is reached when all the ferrous ions have been consumed, and the next drop of permanganate solution imparts a persistent faint pink or light purple color to the solution. youtube.compractical-science.comuaf.edu

The purity of a ferrous sulfate monohydrate sample can be determined by accurately weighing the sample, dissolving it in a mixture of distilled water and dilute sulfuric acid, and then titrating with a standardized solution of potassium permanganate. scribd.com

Table 1: Illustrative Data from Potassium Permanganate Titration of a Ferrous Sulfate Monohydrate Sample

| Parameter | Trial 1 | Trial 2 | Trial 3 |

| Mass of FeSO₄·H₂O Sample (g) | 0.5012 | 0.5025 | 0.5008 |

| Concentration of KMnO₄ Solution (mol/L) | 0.0200 | 0.0200 | 0.0200 |

| Initial Burette Reading (mL) | 0.50 | 0.75 | 1.10 |

| Final Burette Reading (mL) | 29.90 | 30.25 | 30.50 |

| Volume of KMnO₄ Used (mL) | 29.40 | 29.50 | 29.40 |

| Moles of KMnO₄ Used (mol) | 5.88 x 10⁻⁴ | 5.90 x 10⁻⁴ | 5.88 x 10⁻⁴ |

| Moles of Fe²⁺ in Sample (mol) | 2.94 x 10⁻³ | 2.95 x 10⁻³ | 2.94 x 10⁻³ |

| Mass of FeSO₄·H₂O in Sample (g) | 0.4993 | 0.5010 | 0.4993 |

| Purity of FeSO₄·H₂O (%) | 99.62 | 99.70 | 99.70 |

| Average Purity (%) | \multicolumn{3}{c | }{ 99.67 } |

Note: This table presents hypothetical data for illustrative purposes.

UV-Vis Spectroscopy for Concentration and Purity Assessment

UV-Vis spectroscopy is a powerful analytical technique used for the quantitative determination of various substances. For compounds like ferrous sulfate monohydrate, where the ferrous ion itself does not absorb strongly in the UV-Vis region, a color-forming reagent is employed to create a colored complex that can be measured. ijmpronline.com

A widely used method involves the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, intensely orange-red colored complex, tris(1,10-phenanthroline)iron(II). researchgate.netpbworks.com This complex exhibits a strong absorbance at a maximum wavelength (λmax) of approximately 508-510 nm. ijmpronline.compbworks.com The intensity of the color produced is directly proportional to the concentration of ferrous ions in the solution, in accordance with the Beer-Lambert Law. ijmpronline.com

To ensure the accuracy of the analysis, it is crucial that all iron in the sample is in the ferrous (Fe²⁺) state. Since ferrous ions can be oxidized to ferric ions (Fe³⁺) by air, a reducing agent such as hydroxylamine hydrochloride is typically added to the solution to reduce any Fe³⁺ present back to Fe²⁺ before the addition of the complexing agent. pbworks.com The color of the complex is stable over a pH range of 2 to 9. truman.edu

The analytical procedure involves preparing a series of standard solutions with known concentrations of ferrous ions and reacting them with 1,10-phenanthroline to develop the color. The absorbance of each standard solution is then measured at the λmax. A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations. ijmpronline.com The concentration of an unknown ferrous sulfate monohydrate sample can then be determined by measuring its absorbance under the same conditions and interpolating the value from the calibration curve. vernier.com

Recent research has also explored the development of novel reagents for the spectrophotometric detection of iron (II) sulfate. For instance, a thio-anthraquinone derivative, known as Catal's reagent, has been shown to produce a stable reddish-brownish solution with iron (II) sulfate, exhibiting a maximum absorbance at 304 nm. nih.gov

Table 2: Example Data for a Beer-Lambert Law Calibration Curve for Ferrous Iron Analysis using 1,10-Phenanthroline

| Standard Solution Concentration (mg/L Fe²⁺) | Absorbance at 510 nm |

| 0.50 | 0.105 |

| 1.00 | 0.210 |

| 2.00 | 0.420 |

| 3.00 | 0.630 |

| 4.00 | 0.840 |

| Unknown Sample | 0.525 |

Note: This table presents representative data to illustrate the relationship between concentration and absorbance.

From the calibration curve generated from the standard solutions, a linear equation (y = mx + c, where y is absorbance, m is the slope, and x is the concentration) can be derived. The concentration of the unknown sample is then calculated using this equation.

Thermodynamic and Kinetic Studies of Ferrous Sulfate Monohydrate Transformations

Solubility and Dissolution Rate Dynamics

The dissolution of ferrous sulfate (B86663) monohydrate is a critical parameter in many industrial and environmental contexts. Understanding the dynamics of its solubility is essential for process optimization and control.

The solubility and rate of dissolution of ferrous sulfate monohydrate are not static properties but are influenced by a range of physical and chemical factors.

Temperature : Temperature is a primary driver of solubility. For ferrous sulfate monohydrate, both solubility and the rate of dissolution generally increase as the temperature rises. guidechem.comechemi.com For instance, its solubility in water is recorded as 44.69 g/100 mL at 77°C. guidechem.com However, this relationship is complex due to the existence of different hydrate (B1144303) phases at various temperatures. researchgate.netcsu.edu.cn At elevated temperatures (above 180°C), the solubility can decrease significantly. csu.edu.cn

Solvent Properties : The nature of the solvent plays a crucial role. Solubility is greater in polar solvents. guidechem.com Consequently, ferrous sulfate monohydrate is more soluble in water than in alcohol. guidechem.com

Acidity : The acidity of the solution significantly impacts solubility. The solubility of ferrous sulfate tends to decrease as the acidity (e.g., concentration of sulfuric acid) increases at a constant temperature. researchgate.net

Particle Size : The dissolution rate is directly related to the surface area of the solute exposed to the solvent. echemi.com Smaller particles possess a larger surface area, which leads to a faster rate of dissolution. guidechem.comechemi.com

Agitation : Stirring or agitation of the solution enhances the dissolution rate. guidechem.comechemi.com This is because agitation facilitates the movement of solute particles and distributes them throughout the solvent, preventing localized saturation and promoting greater contact between the solute and solvent. guidechem.comechemi.com

Presence of Other Salts : The concentration of other salts in the solution, such as zinc sulfate, can also control the dissolution behavior of ferrous sulfate. csu.edu.cn

Research has established that the tetrahydrate form (rozenite) is a metastable phase across the entire temperature range. researchgate.netresearchgate.net The stable phase transition occurs directly from the heptahydrate (melanterite) to the monohydrate (szomolnokite). researchgate.netresearchgate.net This transition point is a critical juncture in the solubility diagram, occurring at approximately 56.5–56.6°C. wikipedia.orgresearchgate.netresearchgate.net Below this temperature, the heptahydrate is the stable solid phase in equilibrium with the saturated solution. Above this temperature, the monohydrate becomes the stable form. researchgate.netresearchgate.net At around 64.8°C, aqueous solutions can form both the tetrahydrate and monohydrate. wikipedia.org

The solubility generally increases with temperature up to this transition point. researchgate.net Beyond the transition temperature, as the monohydrate becomes the stable phase, the solubility begins to decrease with a further increase in temperature. researchgate.netcsu.edu.cn The presence of sulfuric acid also shifts these phase boundaries; in a 1% H₂SO₄ solution, heptahydrate, tetrahydrate, and monohydrate forms have been observed, while in a 3% H₂SO₄ solution, only the heptahydrate and monohydrate phases were detected. researchgate.net

Table 1: Phase Transitions of Ferrous Sulfate Hydrates

| Temperature (°C) | Stable Hydrate Form(s) | Phenomenon | Reference |

|---|---|---|---|

| 56.5 - 56.6 | FeSO₄·7H₂O ↔ FeSO₄·H₂O | Transition temperature between heptahydrate and monohydrate as the stable phase. | researchgate.netresearchgate.net |

| 56.6 | FeSO₄·4H₂O | Tetrahydrate is stabilized. | wikipedia.org |

| 64.8 | FeSO₄·4H₂O and FeSO₄·H₂O | Solutions form both tetrahydrate and monohydrate. | wikipedia.org |

| - | FeSO₄·4H₂O | Considered a metastable phase throughout the temperature range. | researchgate.netresearchgate.net |

To accurately predict the behavior of ferrous sulfate in aqueous solutions across various conditions, thermodynamic models are employed. The Pitzer activity coefficient approach is a widely used and effective model for this purpose. researchgate.netscribd.com This model can describe the H₂O–FeSO₄ system over a broad temperature range, from -2°C to 220°C, and up to the solubility limit of the hydrates. researchgate.net

These models integrate experimental data, including solubility, water activity, and enthalpy of solution, to create a consistent thermodynamic description of the system. researchgate.net The model developed by Kobylin et al. successfully represents the system's properties up to 220°C, with a maximum FeSO₄ molality of 3.58 mol/kg occurring at the heptahydrate-to-monohydrate transition temperature of 56.5°C. researchgate.net Such models are crucial for industrial applications like hydrometallurgy and for understanding environmental issues such as acid mine drainage, where acidic ferrous sulfate solutions are common. scribd.com

Thermal Decomposition Kinetics and Mechanisms

The application of heat to ferrous sulfate monohydrate initiates a series of chemical transformations, ultimately leading to the formation of iron oxides. The kinetics and underlying mechanisms of this decomposition are highly dependent on the surrounding atmosphere.

The thermal decomposition of ferrous sulfate monohydrate to iron oxides, primarily hematite (B75146) (Fe₂O₃), typically begins at temperatures above 500°C. semanticscholar.orgbohrium.com Kinetic studies performed under isothermal conditions between 500°C and 575°C have revealed that the decomposition process is significantly affected by temperature. mdpi.comresearchgate.net

The decomposition of iron sulfate is characterized by a high apparent activation energy of approximately 250 kJ/mol. semanticscholar.orgbohrium.commdpi.comresearchgate.netresearchgate.net This substantial activation energy indicates a strong temperature dependency; a small increase in temperature leads to a significant increase in the decomposition rate. mdpi.comresearchgate.net For example, at 500°C, achieving 50% decomposition required about 50 hours, whereas at 575°C, full decomposition was achieved in less than 7 hours. mdpi.com The process is complex and can involve the formation of intermediate products. researchgate.net

Table 2: Kinetic Parameters for FeSO₄·H₂O Decomposition

| Parameter | Value | Temperature Range | Reference |

|---|---|---|---|

| Apparent Activation Energy (Ea) | ~250 kJ/mol | 500 - 575 °C | semanticscholar.orgbohrium.commdpi.comresearchgate.netresearchgate.net |

| Decomposition Onset Temperature | > 500 °C | - | semanticscholar.org |

The gaseous atmosphere is a determinative factor in the decomposition pathway of ferrous sulfate monohydrate. semanticscholar.org The mechanism changes distinctly between inert and oxidizing conditions.

Inert Atmosphere (e.g., Nitrogen) : In an inert atmosphere, the decomposition proceeds through a series of dehydration and decomposition steps. The typical sequence begins with the dehydration of higher hydrates to form ferrous sulfate monohydrate (FeSO₄·H₂O) at around 150°C, followed by the formation of anhydrous ferrous sulfate (FeSO₄) above 225°C. semanticscholar.orgbohrium.commdpi.comresearchgate.net At higher temperatures, the anhydrous salt decomposes. researchgate.net One proposed mechanism involves the decomposition of FeSO₄ into ferric sulfate (Fe₂(SO₄)₃) and hematite (Fe₂O₃), with the subsequent decomposition of the ferric sulfate into more hematite. researchgate.net In this environment, the oxidation of Fe(II) to Fe(III) occurs simultaneously with the initial steps of sulfate decomposition. semanticscholar.org

Oxidizing Atmosphere (e.g., Air, Oxygen) : In the presence of an oxidizing gas, the decomposition pathway is altered significantly. researchgate.netsemanticscholar.org The oxidation of iron(II) to iron(III) occurs before the decomposition of the sulfate group. semanticscholar.org This leads to the formation of different intermediate compounds, such as ferric hydroxysulfate (FeOHSO₄) and ferric oxysulfate (Fe₂O(SO₄)₂). researchgate.net A proposed two-stage process involves the oxidation of Fe²⁺ to Fe³⁺ with these intermediates forming before the final decomposition to hematite (Fe₂O₃). researchgate.net The partial pressure of the gaseous components can affect the rate of parallel reactions within this mechanism. researchgate.net Treatment in an oxidizing atmosphere at 300°C can lead to the formation of FeSO₄·OH as the main product instead of anhydrous FeSO₄. mdpi.com

Formation and Stability of Intermediate Iron Oxysulfates

The thermal decomposition of ferrous sulfate monohydrate is a complex process that proceeds through the formation of several intermediate compounds, most notably iron oxysulfates. These intermediates are formed after the initial dehydration step and prior to the final decomposition into iron oxides and sulfur oxides. The primary intermediate identified during the thermal treatment of ferrous sulfate is ferric oxysulfate (Fe₂O(SO₄)₂).

The formation of this oxysulfate occurs as the temperature increases, leading to the decomposition of the anhydrous ferrous sulfate (FeSO₄). This process involves both oxidation of the ferrous iron (Fe²⁺) and rearrangement of the sulfate structure. The ferric oxysulfate itself is a metastable compound, stable only within a specific temperature range before it undergoes further decomposition at higher temperatures. The ultimate breakdown of ferric oxysulfate yields ferric oxide (Fe₂O₃) and sulfur trioxide (SO₃), which may further decompose to sulfur dioxide (SO₂) and oxygen. The stability of these intermediates is therefore highly dependent on temperature and the surrounding atmosphere.

Table 1: Thermal Decomposition Stages and Intermediate Formation

This table outlines the key stages in the thermal decomposition of ferrous sulfate, highlighting the formation of the intermediate oxysulfate.

| Temperature Range (Approx.) | Reaction Stage | Key Compounds Present |

| > 300°C | Decomposition of Anhydrous FeSO₄ | FeSO₄, Fe₂O(SO₄)₂ |

| 500°C - 650°C | Intermediate Stability | Fe₂O(SO₄)₂ |

| > 650°C | Final Decomposition | Fe₂O(SO₄)₂, Fe₂O₃, SO₃, SO₂ |

Oxidation Pathways and Environmental Stability

4Fe²⁺ + O₂ + 4H⁺ → 4Fe³⁺ + 2H₂O

The rate of this homogenous oxidation is found to follow a specific rate law. Research shows that the rate is typically first-order with respect to the concentration of ferrous iron and first-order with respect to the partial pressure of oxygen (Pₒ₂). The rate law can be expressed as:

-d[Fe²⁺]/dt = k[Fe²⁺][Pₒ₂]

Table 2: Kinetic Parameters for Aqueous Fe²⁺ Oxidation

This table summarizes the general rate law and influencing parameters for the oxidation of ferrous iron.

| Parameter | Description | Typical Order of Reaction |

| [Fe²⁺] | Concentration of Ferrous Iron | First-Order |

| Pₒ₂ | Partial Pressure of Oxygen | First-Order |

| k | Rate Constant | Highly dependent on pH, temperature, and ionic strength of the solution. |

Environmental conditions have a profound impact on the rate of ferrous iron oxidation. The most significant factors are pH, the partial pressure of dissolved oxygen, and exposure to light.

pH: The pH of the solution is the most critical factor controlling the oxidation rate. The rate is very slow in highly acidic conditions (pH < 4). However, as the pH increases, the rate of oxidation increases dramatically. The rate law shows that the reaction rate is second-order with respect to the hydroxide (B78521) ion concentration ([OH⁻]), which means the rate increases 100-fold for each unit increase in pH. This is because the hydrolysis of Fe²⁺ facilitates the oxidation process.

Oxygen Partial Pressure: As indicated by the rate law, the oxidation rate is directly proportional to the concentration of dissolved oxygen. Therefore, environments with higher oxygen availability will exhibit significantly faster conversion of ferrous to ferric iron. In oxygen-depleted (anoxic) conditions, the oxidation rate becomes negligible.

Light: Exposure to light, particularly ultraviolet (UV) radiation, can accelerate the rate of Fe²⁺ oxidation. This photochemical pathway becomes especially important in acidic environments where the thermal oxidation rate is otherwise very low. The photons provide the energy needed to drive the electron transfer from Fe²⁺ to an oxidant.

Table 3: Influence of pH on the Relative Rate of Fe²⁺ Oxidation

This table illustrates the strong dependence of the oxidation rate on the solution's pH. The rates are shown relative to the rate at pH 6.0 for comparison.

| pH Level | Relative Oxidation Rate | Time for 50% Oxidation (Approx.) |

| 4.0 | Extremely Slow | Years |

| 5.0 | Very Slow | Days to Months |

| 6.0 | 1.0 | Hours |

| 7.0 | 100 | Minutes |

| 8.0 | 10,000 | Seconds |

Chemical Reactivity and Redox Behavior of Ferrous Sulfate Monohydrate

Mechanisms of Redox Reactions and Reducing Agent Activity

As a reducing agent, ferrous sulfate (B86663) donates electrons, causing the reduction of other substances while it is oxidized to ferric iron (Fe(III)). wikipedia.org This transformative property is harnessed in several critical applications.

Reduction of Hexavalent Chromium (Cr(VI) to Cr(III)) in Industrial Matrices

Ferrous sulfate is extensively used for the remediation of industrial wastewater containing toxic hexavalent chromium (Cr(VI)). muk.ac.irnih.gov The fundamental principle of this application lies in the reduction of Cr(VI) to the less toxic trivalent chromium (Cr(III)). nih.gov The reaction is effective over a range of pH values, with optimal removal of Cr(VI) ions observed at a pH of 7. muk.ac.ir In this process, Fe(II) is oxidized to Fe(III). msu.ru The resulting Cr(III) can then be precipitated out of the solution. msu.ruacs.org

Table 1: Efficiency of Cr(VI) Reduction by Ferrous Sulfate

| Fe(II):Cr(VI) Mass Ratio | Cr(VI) Reduction Efficiency (%) | pH Condition | Reference |

|---|---|---|---|

| 10:1 | 98.5 | 6.5 - 7.3 | msu.ru |

| 25:1 | 99.7 | 6.5 - 7.3 | msu.ru |

| 50:1 | 99.7 | 6.5 - 7.3 | msu.ru |

Catalytic Role in Advanced Oxidation Processes (e.g., Fenton's Reagent Systems)

Ferrous sulfate is a key component of Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst. wikipedia.orglscollege.ac.in This reagent is employed in advanced oxidation processes to treat wastewater by destroying organic pollutants. wikipedia.orgcrownchampion.com The catalytic activity of ferrous sulfate stems from the reaction between Fe(II) and hydrogen peroxide, which generates highly reactive hydroxyl radicals (•OH). chemeurope.comtaylorandfrancis.com

The fundamental reactions in the Fenton process are:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ lscollege.ac.in

Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺ lscollege.ac.in

These hydroxyl radicals are powerful, non-selective oxidizing agents that can break down a wide range of organic compounds into less harmful substances like carbon dioxide and water. lscollege.ac.intaylorandfrancis.com The efficiency of the Fenton process is pH-dependent, with acidic conditions (pH 3-5) being optimal for the reaction. usptechnologies.combyjus.com At higher pH levels, the iron can precipitate as ferric hydroxide (B78521) (Fe(OH)₃), which reduces the catalytic activity. usptechnologies.com

Interactions with Acids and Bases in Aqueous Systems

The behavior of ferrous sulfate monohydrate in aqueous solutions is significantly influenced by the pH of the system. Its interactions with acids and bases determine its solubility and the types of chemical species present.

Dissolution Behavior and Chemical Equilibrium in Acidic Solutions

Ferrous sulfate exhibits high solubility in acidic aqueous solutions. guidechem.com The presence of acid helps to keep the iron in its dissolved Fe(II) state by preventing the formation of insoluble iron hydroxides. quora.com In dilute sulfuric acid, for instance, iron dissolves to form ferrous sulfate and hydrogen gas. stuba.sk The solubility of ferrous sulfate is, however, affected by the concentration of the acid. In highly concentrated sulfuric acid (around 65% and above), a layer of insoluble ferrous sulfate can form on the surface of iron, preventing further reaction. stuba.sk

The dissolution of ferrous sulfate in water can lead to a decrease in the pH of the solution. geoscienceworld.org This is because the hydrated ferrous ion, [Fe(H₂O)₆]²⁺, can undergo hydrolysis, releasing a proton (H⁺) and forming acidic solutions. wikipedia.orgyoutube.combrainly.in

Hydrolysis Reactions and Precipitation Phenomena in Alkaline Conditions

In neutral or alkaline conditions, the solubility of ferrous sulfate decreases significantly. guidechem.com When a base, such as sodium hydroxide (NaOH), is added to a ferrous sulfate solution, a precipitation reaction occurs, forming ferrous hydroxide (Fe(OH)₂). youtube.combrainly.in

The balanced chemical equation for this reaction is: FeSO₄ + 2NaOH → Fe(OH)₂ (s) + Na₂SO₄ brainly.inquora.comchemequations.com

Ferrous hydroxide is a greenish precipitate. brainly.in It is unstable in the presence of oxygen and can be readily oxidized to the brownish-red ferric hydroxide (Fe(OH)₃). brainly.in This precipitation is a key aspect of iron removal from solutions and is also observed in the hydrolysis of ferric ions, which leads to the formation of various iron hydroxides and oxides. scielo.org.za

Complexation and Ligand Interactions in Solution

In solution, the ferrous ion (Fe²⁺) can form coordination complexes with various ligands. Upon dissolving in water, ferrous sulfate forms the metal aquo complex [Fe(H₂O)₆]²⁺. wikipedia.orgatamanchemicals.com This complex is an almost colorless, paramagnetic ion. atamanchemicals.com The water ligands in this complex can be replaced by other ligands, leading to the formation of different iron(II) complexes.

The stability and properties of these complexes depend on the nature of the ligands. For example, the interaction of Fe(II) with sulfate ions in solution leads to the formation of iron(II) sulfate complexes. nih.gov The formation of stable chelates is crucial in applications like all-iron redox flow batteries, where ligands are used to prevent the precipitation of iron ions in alkaline or neutral solutions. acs.org The coordination environment, including the geometry and the nature of the donor atoms of the ligand, influences the electronic and redox properties of the resulting iron complex. nih.gov

Environmental Applications and Remediation Mechanisms of Ferrous Sulfate Monohydrate

Coagulation and Flocculation in Water and Wastewater Treatment

In the treatment of water and wastewater, ferrous sulfate (B86663) monohydrate is widely employed as a primary coagulant. rqsulfates.com The coagulation-flocculation process is a cornerstone of water purification, designed to remove suspended solids, organic matter, and various dissolved contaminants. ugm.ac.idwcs-group.co.uk The principle involves destabilizing colloidal particles by neutralizing their surface charges, which then allows them to aggregate into larger, settleable flocs. researchgate.netnih.gov

Ferrous sulfate is highly effective in removing phosphates and heavy metals from water sources. rqsulfates.comsulfozyme.com

The removal of phosphates occurs primarily through chemical precipitation. When introduced into water, the ferrous ions can be oxidized to ferric ions (Fe³⁺), which then react with soluble phosphates to form insoluble ferric phosphate (B84403). This precipitate can then be removed through sedimentation or filtration. waterpurifyingchemicals.com Additionally, the hydrolysis of iron ions generates iron hydroxide (B78521) flocs, which are effective at adsorbing remaining phosphate compounds from the solution. waterpurifyingchemicals.com

For heavy metals, the remediation mechanisms are multifaceted. They include:

Chemical Precipitation: Ferrous sulfate can induce the precipitation of heavy metals as insoluble hydroxides or carbonates by altering the pH and providing a co-precipitation matrix.

Chemical Reduction: The ferrous ion (Fe²⁺) is a reducing agent that can convert certain highly toxic and mobile heavy metal species into less toxic, less soluble forms. vlsci.com A primary example is the reduction of hexavalent chromium (Cr⁶⁺), which is highly toxic and mobile, to the much less toxic and less mobile trivalent chromium (Cr³⁺). vlsci.comceresrp.com

Adsorption and Sequestration: As ferrous sulfate forms iron hydroxide flocs, heavy metal ions are adsorbed onto the surface of these flocs. crownchampion.com This process, known as sequestration, effectively binds the metal ions and immobilizes them within the resulting sludge, reducing their leachability and bioavailability. ceresrp.comceresrp.com

Ferrous sulfate has demonstrated high efficiency in reducing both Chemical Oxygen Demand (COD) and ammoniacal nitrogen (NH₃-N) in industrial effluents. nih.gov COD is a measure of the amount of oxygen required to chemically oxidize organic and inorganic pollutants in water, serving as a key indicator of water quality.

Research conducted on secondary rubber processing effluent highlighted the effectiveness of ferrous sulfate as a coagulant. nih.govnih.gov Under optimized laboratory conditions, significant removal efficiencies were achieved. One study found that at a temperature of 62°C and a coagulation time of 70 minutes, the highest removal rates were 98.19% for ammoniacal nitrogen and 93.86% for COD. nih.govnih.gov Another related approach, the Fenton oxidation process, which utilizes ferrous ions (Fe²⁺) and hydrogen peroxide, has also been shown to effectively reduce these contaminants, achieving mineralization of pollutants up to 75.8% for ammoniacal nitrogen and 78.6% for COD. d-nb.info

Table 1: Pollutant Removal Efficiency using Ferrous Sulfate Coagulation Data derived from a study on secondary rubber processing effluent.

| Pollutant | Removal Efficiency (%) | Optimized Conditions |

| Ammoniacal Nitrogen (NH₃-N) | 98.19% | 70 min coagulation, 62°C |

| Chemical Oxygen Demand (COD) | 93.86% | 70 min coagulation, 62°C |

The coagulation process itself is fundamental to removing a wide range of impurities. By destabilizing suspended and colloidal particles, ferrous sulfate facilitates their aggregation into larger flocs. wcs-group.co.uk These flocs entrap and bind various impurities, including organic matter, fine solids, and color-causing compounds, allowing for their efficient removal from the water column through sedimentation. researchgate.netnih.gov

Soil Remediation and Contaminant Immobilization

Ferrous sulfate monohydrate is also applied directly to contaminated soils as a remediation agent, particularly for land impacted by industrial activities. vlsci.comcrownchampion.com Its function in soil is primarily to immobilize or detoxify contaminants, thereby reducing risks to the environment and human health.

In the remediation of soils contaminated with heavy metals, ferrous sulfate is used to reduce the mobility and bioavailability of these toxic elements. crownchampion.comhncmcl.com The process, often referred to as in-situ stabilization or immobilization, involves thoroughly mixing the ferrous sulfate with the contaminated soil. crownchampion.comceresrp.com

The primary mechanism is the chemical reduction and precipitation of contaminants. ceresrp.comcrownchampion.com For instance, ferrous sulfate can chemically reduce toxic metals like hexavalent chromium to a more stable, less soluble state. vlsci.com The iron ions also promote the formation of insoluble precipitates, effectively sequestering the heavy metals within the soil matrix and significantly reducing their potential to leach into groundwater or be taken up by plants. ceresrp.comceresrp.com

In agricultural contexts, soil contamination by toxic elements such as heavy metals (e.g., cadmium) and pesticides poses a significant threat to crop safety and soil health. hncmcl.commdpi.com Ferrous sulfate monohydrate can be used to mitigate these risks through several immobilization mechanisms. crownchampion.comhncmcl.com

The application of ferrous sulfate can adjust the soil's pH, which in turn affects the solubility and mobility of many toxic elements. crownchampion.comhncmcl.com Furthermore, it facilitates the adsorption and precipitation of these contaminants, binding them within the soil and reducing their uptake by plant roots. crownchampion.com By acting as a reducing agent, ferrous sulfate can also transform certain pollutants into less toxic chemical forms. hncmcl.com Research has shown that the application of ferrous sulfate can decrease the toxicity of cadmium in crops like rice by reducing oxidative stress and improving the uptake of essential nutrients. mdpi.com

Precursor for Advanced Materials in Environmental Engineering

Ferrous sulfate monohydrate serves as a crucial and cost-effective precursor in the synthesis of advanced materials tailored for environmental engineering applications. Its utility is particularly prominent in the creation of magnetic nanoparticles, which are highly effective for water and wastewater treatment due to their unique physicochemical properties.

Synthesis of Magnetic Nanoparticles for Adsorption and Degradation

Ferrous sulfate is a primary iron (Fe²⁺) source for synthesizing magnetic iron oxide nanoparticles (IONPs), most commonly magnetite (Fe₃O₄), which are extensively used in environmental remediation. mdpi.comacs.org These nanoparticles possess high surface areas and magnetic properties, allowing for efficient removal of contaminants and easy separation from the treated water using an external magnetic field. researchgate.netresearchgate.net

Several synthesis methods utilize ferrous sulfate to produce magnetic nanoparticles with controlled sizes and properties. mdpi.comnih.gov

Co-precipitation: This is a widely used method for synthesizing magnetite nanoparticles. nih.gov It involves the precipitation of iron ions from an aqueous solution by adding a base. nih.gov Typically, ferrous sulfate (providing Fe²⁺ ions) is combined with a ferric salt, such as ferric chloride (providing Fe³⁺ ions), in a 1:2 molar ratio. acs.org The mixture is heated and stirred while a base like sodium hydroxide is added, leading to the formation of magnetite nanoparticles. acs.orgnih.gov The particle size and magnetic properties can be optimized by controlling factors like temperature, pH, and the concentration of the iron salts. mdpi.commdpi.com

Solid-Phase Reduction: This method can produce porous magnetite nanoparticles, often utilizing industrial byproducts. researchgate.netbohrium.com In one approach, waste ferrous sulfate is mixed with a reducing agent like pyrite (B73398) (FeS₂) and heated under an inert atmosphere (e.g., nitrogen). researchgate.netbohrium.com This solvent-free reaction yields porous magnetite nanoparticles with a large surface area, making them effective adsorbents. researchgate.net The resulting nanoparticles have demonstrated high saturation magnetization, which is crucial for their magnetic separation from wastewater. researchgate.netbohrium.com

Green Synthesis: An environmentally friendly approach involves using plant extracts as both reducing and capping agents. nih.gov In this method, ferrous sulfate is the iron precursor, and an extract from a plant like Moringa oleifera facilitates the reduction of iron ions to form nanoparticles. nih.gov This green synthesis route avoids the use of harsh chemicals and produces stable IONPs suitable for environmental applications. nih.gov

The synthesized nanoparticles are characterized by their small size, typically in the range of 25-50 nm, and strong magnetic responsiveness. bohrium.com For instance, magnetite nanoparticles synthesized from waste ferrous sulfate have shown a saturation magnetization of approximately 77 emu/g, which is sufficient for practical magnetic separation. researchgate.netbohrium.com

These magnetic nanoparticles are highly effective in treating wastewater containing various pollutants. Their large surface-to-volume ratio provides numerous active sites for the adsorption of contaminants like organic dyes (e.g., methylene (B1212753) blue) and heavy metals (e.g., arsenate). researchgate.netnih.gov Furthermore, they can act as catalysts in degradation processes. For example, they can be used in Fenton-like reactions, where they catalyze the decomposition of hydrogen peroxide to generate highly reactive hydroxyl radicals that break down persistent organic pollutants. researchgate.net

Interactive Data Tables

Table 1: Synthesis Parameters and Properties of Ferrous Sulfate-Derived Magnetic Nanoparticles

| Synthesis Method | Other Key Precursors | Key Parameters | Resulting Particle Size | Saturation Magnetization (Ms) |

| Co-precipitation | Ferric chloride, Sodium hydroxide | Elevated Temperature (~333 K) | ~35 nm | 20 to 60 Am²/kg |

| Solid-Phase Reduction | Pyrite | Calcination under Nitrogen | 25-50 nm | ~77 emu/g |

| Green Synthesis | Moringa oleifera leaf extract | Room Temperature | Spherical/Polygonal | Not specified |

Table 2: Application of Ferrous Sulfate-Derived Magnetic Nanoparticles in Pollutant Removal

| Pollutant | Nanoparticle Type | Removal Mechanism | Key Finding |

| Methylene Blue | Fe₃O₄@C Nanoparticles | Adsorption & Fenton-like Degradation | Maximum adsorption capacity of 18.52 mg/g; ~99% removal with H₂O₂. researchgate.net |

| Arsenate (As⁵⁺) | Porous Magnetite Nanoparticles | Adsorption | Effective removal from water; nanoparticles can be regenerated and reused. researchgate.net |

| Organic Pollutants | Core-shell IONPs | Adsorption | High adsorption rate and capacity for various industrial effluents and PAHs. nih.gov |

Materials Science and Industrial Process Integration of Ferrous Sulfate Monohydrate

Pigment and Colorant Manufacturing

Ferrous sulfate (B86663) monohydrate serves as a key precursor in the production of a variety of iron-based pigments and colorants. Its ability to be transformed into different iron oxides under controlled conditions makes it a versatile starting material for creating a spectrum of colors, from red to black.

Iron oxide red, chemically known as hematite (B75146) (α-Fe₂O₃), is one of the most widely used inorganic pigments. Ferrous sulfate monohydrate is a common raw material for its synthesis through a calcination process. The process typically involves the thermal decomposition of ferrous sulfate monohydrate in an oxidizing atmosphere.

The synthesis begins with the dehydration of ferrous sulfate heptahydrate (FeSO₄·7H₂O) to the monohydrate form. This is a crucial step as the monohydrate is more stable for the subsequent high-temperature conversion. The ferrous sulfate monohydrate is then roasted at temperatures generally above 650°C. During this calcination, the ferrous sulfate decomposes and oxidizes to form ferric oxide (Fe₂O₃) and sulfur dioxide (SO₂). The quality and color of the resulting red pigment are highly dependent on the calcination temperature and duration. The chemical reaction can be summarized as follows:

2FeSO₄·H₂O(s) + O₂(g) → Fe₂O₃(s) + 2SO₂(g) + 2H₂O(g)

Research has shown that variations in the synthesis parameters can lead to the formation of nano-sized α-Fe₂O₃ particles, which exhibit enhanced pigmentary properties such as higher tinting strength and opacity. The precise control of these parameters is essential for producing pigments with consistent and desired color characteristics.

Table 1: Influence of Calcination Temperature on Iron Oxide Red Pigment Synthesis

| Calcination Temperature (°C) | Resulting Iron Oxide Phase | Observed Color |

| < 600 | Incomplete decomposition | Yellowish-red |

| 650 - 800 | α-Fe₂O₃ (Hematite) | Bright red |